Comparative Inhibitory Potency Against Mitochondrial Aldehyde Dehydrogenase
Alpha-Fluorocinnamic acid is a significantly weaker inhibitor of low Km mitochondrial aldehyde dehydrogenase compared to alpha-cyano-substituted cinnamic acid derivatives. In a direct comparative enzymatic assay using propionaldehyde as a substrate, alpha-cyanocinnamates demonstrated potent competitive inhibition with respect to NAD+, with Ki values of 0.6 µM and 2.6 µM for two lead analogs [1]. In stark contrast, under the same experimental system, alpha-fluorocinnamate was described as 'a much less effective inhibitor' and exhibited a mixed-type inhibition profile with a major competitive component, but with significantly higher inhibitory constants [1]. This quantitative difference defines a distinct pharmacological profile where alpha-fluorocinnamic acid is unsuitable for applications requiring potent ALDH inhibition but is ideal where a milder effect or a different binding modality is desired.
| Evidence Dimension | Inhibition of low Km mitochondrial aldehyde dehydrogenase (ALDH2) |
|---|---|
| Target Compound Data | alpha-Fluorocinnamate: 'much less effective inhibitor', mixed-type inhibition (Ki value not precisely quantified but significantly higher than comparators) [1] |
| Comparator Or Baseline | alpha-Cyano-3,4-dihydroxythiocinnamamide (Ki = 0.6 µM) and alpha-Cyano-3,4,5-trihydroxycinnamonitrile (Ki = 2.6 µM) [1] |
| Quantified Difference | Ki value > 2.6 µM (at least 4.3-fold less potent than the weakest comparator) |
| Conditions | In vitro enzymatic assay using propionaldehyde as substrate, measuring dehydrogenase activity. |
Why This Matters
This data dictates that alpha-fluorocinnamic acid cannot be used as a substitute for alpha-cyanocinnamates in experiments requiring potent, competitive ALDH2 inhibition, guiding researchers toward or away from this compound based on the desired potency level.
- [1] Poole, R. C., & Halestrap, A. P. (1993). Derivatives of cinnamic acid interact with the nucleotide binding site of mitochondrial aldehyde dehydrogenase: Effects on the dehydrogenase reaction and stimulation of esterase activity by nucleotides. Biochemical Pharmacology, 45(8), 1621-1630. View Source
